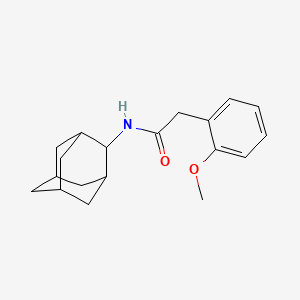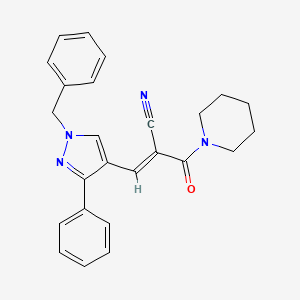![molecular formula C18H18FNO B5379843 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5379843.png)
4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol, also known as FPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FPMP is a selective agonist of the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs.
Wirkmechanismus
The mechanism of action of 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol involves binding to the μ-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Binding of 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol to the μ-opioid receptor results in the activation of downstream signaling pathways, which ultimately leads to the inhibition of pain transmission.
Biochemical and Physiological Effects
4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol is highly selective for the μ-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists. 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol has also been shown to have a longer duration of action than other μ-opioid receptor agonists, which may reduce the frequency of dosing required for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol has several advantages for use in lab experiments. Its high selectivity for the μ-opioid receptor makes it a valuable tool for studying the role of this receptor in pain transmission. Its longer duration of action also makes it useful for studying sustained-release drug formulations. However, the complex synthesis method and the potential for side effects associated with opioid agonists may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol. One area of interest is the development of sustained-release analgesic drugs based on 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol. Another area of interest is the study of the μ-opioid receptor and its role in pain transmission. Further research is also needed to fully understand the potential side effects associated with the use of 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol and other opioid agonists.
Conclusion
In conclusion, 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol is a chemical compound that has potential applications in medical research as an analgesic drug. Its high selectivity for the μ-opioid receptor and longer duration of action make it a promising candidate for the development of sustained-release analgesic drugs. However, the complex synthesis method and potential side effects associated with opioid agonists may limit its use in certain experimental settings. Further research is needed to fully understand the potential of 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol and its role in pain management.
Synthesemethoden
The synthesis of 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol involves several steps, starting with the reaction of 4-fluorobenzaldehyde with 3,6-dihydro-1(2H)-pyridine to form 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridine. This intermediate is then reacted with paraformaldehyde and phenol in the presence of a catalyst to produce 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol. The synthesis of 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol has been extensively studied in the field of medical research due to its potential applications as an analgesic drug. Studies have shown that 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol has a high affinity for the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol has also been shown to have a longer duration of action than other μ-opioid receptor agonists, which makes it an attractive candidate for the development of sustained-release analgesic drugs.
Eigenschaften
IUPAC Name |
4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-5-3-15(4-6-17)16-9-11-20(12-10-16)13-14-1-7-18(21)8-2-14/h1-9,21H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOGIUGNQLBQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)
![6-[(4-chloro-2-methylphenoxy)acetyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5379774.png)
![2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5379779.png)
![methyl {5-bromo-2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5379795.png)
![N-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenyl}acetamide](/img/structure/B5379799.png)
![1-{3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5379821.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5379823.png)
![(3aR*,5S*,6S*,7aS*)-2-[(2-cyclohexyl-5-pyrimidinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5379826.png)


![N-ethyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5379834.png)
![(1H-imidazol-2-ylmethyl)[(2-isopropylpyrimidin-4-yl)methyl]methylamine](/img/structure/B5379838.png)

